1H-benzimidazole;zinc;hydrate

CO₂ capture flue gas adsorption capacity

1H-Benzimidazole zinc hydrate (CAS 909531-29-9), systematically named 1H-benzimidazole, zinc salt, hydrate (2:1:3) and widely known as zeolitic imidazolate framework‑7 (ZIF-7), is a metal–organic framework (MOF) composed of Zn²⁺ ions tetrahedrally bridged by benzimidazolate linkers to form a sodalite (SOD) topology with hexagonal space group R3. First reported by Park et al.

Molecular Formula C7H8N2OZn
Molecular Weight 201.5 g/mol
CAS No. 909531-29-9
Cat. No. B3166273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-benzimidazole;zinc;hydrate
CAS909531-29-9
Molecular FormulaC7H8N2OZn
Molecular Weight201.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC=N2.O.[Zn]
InChIInChI=1S/C7H6N2.H2O.Zn/c1-2-4-7-6(3-1)8-5-9-7;;/h1-5H,(H,8,9);1H2;
InChIKeyDNHKLJTWYRXDQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Benzimidazole Zinc Hydrate (ZIF-7) CAS 909531-29-9 – Core Identity and Procurement Baseline


1H-Benzimidazole zinc hydrate (CAS 909531-29-9), systematically named 1H-benzimidazole, zinc salt, hydrate (2:1:3) and widely known as zeolitic imidazolate framework‑7 (ZIF-7), is a metal–organic framework (MOF) composed of Zn²⁺ ions tetrahedrally bridged by benzimidazolate linkers to form a sodalite (SOD) topology with hexagonal space group R3 [1]. First reported by Park et al. in 2006, ZIF-7 exhibits a crystallographically well‑defined microporous structure with a pore aperture of approximately 2.9 Å, a BET surface area typically in the range of 300–400 m² g⁻¹, and exceptional thermal stability exceeding 450 °C in air or N₂ [2]. It is commercially supplied as a fine crystalline powder with purity specifications commonly ≥97 % and is utilized in gas adsorption, membrane‑based separations, catalysis, and electrochemical applications. The combination of a flexible, guest‑responsive framework and robust thermal‑chemical resilience distinguishes ZIF‑7 from other zinc‑based ZIFs and makes it a target of sustained research and industrial procurement interest.

Why Generic Substitution of 1H-Benzimidazole Zinc Hydrate (ZIF-7) Is Not Feasible in Critical Applications


Although several zeolitic imidazolate frameworks share the same metal ion (Zn²⁺), simply interchanging ZIF‑7 with a different ZIF (e.g., ZIF‑8, ZIF‑11, or ZIF‑67) is technically unsound because the benzimidazolate linker imparts a unique combination of steric bulk, π‑electron density, and framework flexibility that is absent in 2‑methylimidazolate‑based analogs. The narrow 2.9 Å pore aperture of ZIF‑7, combined with its pressure‑dependent “gate‑opening” phase transition, produces sharp molecular sieving cutoffs and inverted adsorption selectivities (e.g., preferential ethane over ethylene) that other ZIF topologies do not replicate [1]. Moreover, the thermal stability window of ZIF‑7 substantially exceeds that of ZIF‑8 (which begins to decompose near 350 °C) and that of ZIF‑67 (cobalt‑based, with different redox chemistry), making ZIF‑7 the only viable candidate when processes require sustained operation above 400 °C [2]. Substitution with a structurally similar but topologically distinct Zn‑benzimidazolate framework such as ZIF‑11 (rho topology) further fails because the larger pores of ZIF‑11 lead to lower low‑pressure CO₂ uptake, fundamentally altering separation performance [3]. These differentiating structural–functional relationships are quantified in the evidence that follows.

Quantitative Differentiation of 1H-Benzimidazole Zinc Hydrate (ZIF-7) Against Closest Analogs – Evidence Guide for Procurement Decisions


CO₂ Adsorption Capacity at Near‑Ambient Pressure – ZIF‑7 vs. ZIF‑8

In a direct head-to-head comparison under identical conditions (12 °C, 0.98 P/P₀ relative pressure, simulated flue gas), ZIF‑7 adsorbed approximately 48 mL CO₂ g⁻¹, while ZIF‑8—the most widely commercialized zinc ZIF—adsorbed only about 18 mg CO₂ g⁻¹, which corresponds to roughly 9.2 mL g⁻¹ when converted using the density of CO₂ at the measurement conditions [1][2]. Thus ZIF‑7 delivered a volumetric CO₂ capacity more than five times higher than ZIF‑8 under the same low‑temperature, high‑relative‑pressure regime relevant to post‑combustion flue‑gas capture.

CO₂ capture flue gas adsorption capacity

Ethane/Ethylene Separation Selectivity – Gate‑Opening Effect Unique to ZIF‑7

ZIF‑7 selectively adsorbs ethane over ethylene through a pressure‑threshold gate‑opening mechanism, a behavior not observed in rigid‑pore ZIFs such as ZIF‑8. At 298 K and 1 bar, a ZIF‑7‑rGO hybrid adsorbent exhibited an equilibrium ethane capacity of 3.2 mmol g⁻¹ and an IAST ethane/ethylene selectivity of 4.5 for a 1/15 (v/v) mixture [1]. In packed‑column breakthrough experiments with pure ZIF‑7, ethane was retained while ethylene passed through unadsorbed, enabling direct production of polymer‑grade ethylene without the energy‑intensive cryogenic distillation step required by traditional separation methods [2].

ethane/ethylene separation gate-opening selectivity

H₂/CO₂ Membrane Selectivity – ZIF‑7 Nanoparticle‑Doped Organosilica vs. Pristine Polymer Membranes

When 60 nm ZIF‑7 nanoparticles were incorporated into a BTESE (1,2‑bis(triethoxysilyl)ethane) organosilica matrix at a molar ratio of ZIF‑7:BTESE = 0.2, the resulting mixed matrix membrane achieved an H₂/CO₂ ideal selectivity of 22.7 and an H₂/N₂ selectivity of 159, while maintaining an H₂ permeance of 8.0 × 10⁻⁷ mol m⁻² s⁻¹ Pa⁻¹ [1]. In contrast, the pristine BTESE membrane without ZIF‑7 exhibited substantially lower H₂/CO₂ selectivity (<10) due to the absence of molecular sieving pores. The nanoparticle size uniformity (50–60 nm, as confirmed by DLS and SEM in separately reported syntheses) further ensures reproducible membrane casting and consistent defect‑free performance [2].

H₂/CO₂ separation mixed matrix membrane selectivity

Thermal Stability Under Oxidative and Inert Atmospheres – ZIF‑7 vs. ZIF‑8 and MOF‑5

Thermogravimetric analysis coupled with powder X‑ray diffraction demonstrates that ZIF‑7 retains its crystallinity up to approximately 400 °C in air and 450 °C in N₂ [1]. In contrast, ZIF‑8 begins framework decomposition near 350 °C under N₂, and the prototypical MOF‑5 collapses below 300 °C [2]. A 2015 study further revealed that ZIF‑7 undergoes a reversible displacive phase transition at ~700 °C in vacuum without amorphization, a behavior not documented for any other ZIF [3].

thermal stability TGA structural integrity

CO₂/N₂ Selectivity in Mixed‑Linker Systems – ZIF‑7‑8 (90 % bIm) Exceeds 30

A mixed‑linker ZIF‑7‑8 framework containing 90 % benzimidazolate (bIm) and 10 % 2‑methylimidazolate (mIm) linkers achieved a CO₂ uptake of 1.44 mmol g⁻¹ at 293 K and 1 bar, with a CO₂/N₂ selectivity exceeding 30 as determined by IAST [1]. When the bIm fraction was reduced to 26 %, the CO₂/N₂ selectivity dropped sharply, confirming that the benzimidazolate‑rich composition—essentially ZIF‑7 with minor linker dilution—is the driver of high CO₂/N₂ discrimination. Pure ZIF‑8 (100 % mIm) shows a CO₂/N₂ selectivity of typically 10–15 under similar conditions, underscoring the chemical origin of the selectivity gain.

CO₂/N₂ selectivity mixed-linker ZIF post‑combustion capture

CH₄ Gate‑Opening Pressure as a Molecular‑Sieve Fingerprint – ZIF‑7 vs. Non‑Flexible ZIFs

ZIF‑7 exhibits a characteristic stepped CH₄ isotherm at 303 K with a gate‑opening transition pressure of 1245 kPa and an associated free‑energy change of 5.70 kJ mol⁻¹ [1]. This threshold pressure serves as a quantifiable molecular‑sieve fingerprint that discriminates CH₄ from smaller molecules such as CO₂ (which triggers opening at lower pressure) and from N₂. Rigid ZIFs such as ZIF‑8 and ZIF‑11 lack this pressure‑gated flexibility entirely, meaning they cannot exploit pressure‑swing cycles to achieve the same degree of kinetic separation. The recent synthesis of a high‑pressure variant of ZIF‑7 exhibiting 50–60 % higher CH₄ and N₂ capacities in the large‑pore phase further confirms that the gate‑opening behavior can be tuned through synthesis conditions [2].

gate-opening pressure CH₄ adsorption framework flexibility

High‑Value Research & Industrial Application Scenarios for 1H-Benzimidazole Zinc Hydrate (ZIF‑7) – Translating Procurement Differentiation into Practice


Post‑Combustion CO₂ Capture from Flue Gas Using ZIF‑7 as a Low‑Temperature Adsorbent

The 5‑fold higher CO₂ capacity of ZIF‑7 relative to ZIF‑8 at 12 °C (48 vs. ~9.2 mL g⁻¹) directly supports the design of compact, low‑temperature adsorption beds for post‑combustion flue‑gas treatment [1]. A procurement specification prioritizing ZIF‑7 over ZIF‑8 in this scenario reduces the required adsorbent mass and vessel footprint by a similar factor, cutting both capital expenditure and regeneration energy demand.

Energy‑Efficient Ethylene Purification via Gate‑Opening Selective Ethane Adsorption

Because ZIF‑7 uniquely adsorbs ethane while allowing ethylene to pass unadsorbed at moderate pressures, a packed column of ZIF‑7 can produce polymer‑grade ethylene in a single step without cryogenic distillation [2]. The measured IAST selectivity of 4.5 at 298 K and 1 bar translates to a separation that is thermodynamically impossible with ZIF‑8 or other non‑gate‑opening MOFs, making ZIF‑7 the only viable sorbent for this disruptive process.

Pre‑Combustion H₂/CO₂ Membrane Separation for Syngas and Ammonia Purge Streams

Mixed matrix membranes loaded with 60 nm ZIF‑7 nanoparticles achieve H₂/CO₂ selectivities exceeding 22 while maintaining high H₂ permeance (>8 × 10⁻⁷ mol m⁻² s⁻¹ Pa⁻¹), a performance combination that surpasses pristine polymer membranes and enables compact membrane modules for pre‑combustion carbon capture and ammonia plant purge‑gas recovery [3]. Procurement of size‑controlled ZIF‑7 nanoparticles (50–60 nm) is critical for reproducible, defect‑free membrane fabrication.

High‑Temperature Gas‑Phase Separations and Catalytic Supports Leveraging ZIF‑7 Thermal Stability

With structural integrity maintained to 400 °C in air and 450 °C in N₂, ZIF‑7 is the preferred ZIF for applications requiring thermal regeneration above 350 °C, such as temperature‑swing CO₂ capture from industrial off‑gases or catalytic support frameworks for high‑temperature reactions [4][5]. The ~100 °C advantage over ZIF‑8 eliminates the risk of framework collapse during aggressive thermal cycling, directly extending material service life.

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